N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(4-methylphenyl)methanesulfonamide
Description
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(4-methylphenyl)methanesulfonamide is a sulfonamide derivative featuring a 4-methylphenyl group and dual methoxy substituents on an ethylamine backbone. The methoxy and methyl groups may influence solubility, metabolic stability, and target selectivity compared to simpler sulfonamides.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(4-methylphenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-14-8-10-15(11-9-14)13-24(20,21)19-12-18(23-3)16-6-4-5-7-17(16)22-2/h4-11,18-19H,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWSHNWFBKKNKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)NCC(C2=CC=CC=C2OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(4-methylphenyl)methanesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxyphenylacetic acid and 4-methylbenzenesulfonyl chloride.
Formation of Intermediate: The first step involves the reaction of 2-methoxyphenylacetic acid with methanol in the presence of a catalyst to form 2-methoxy-2-(2-methoxyphenyl)ethanol.
Sulfonamide Formation: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(4-methylphenyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The methanesulfonamide group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamide Derivatives
The following analysis compares the target compound with key analogs from the evidence, focusing on structural variations, physicochemical properties, and biological implications.
Structural and Functional Group Variations
Table 1: Key Structural Differences Among Sulfonamide Analogs
Physicochemical and Pharmacological Properties
- Solubility and Stereochemistry: The target compound’s dual methoxy groups may enhance lipophilicity compared to the diethylaminoethyl analog in , which likely has higher water solubility due to its basic amine group . Stereochemical purity, as seen in (99% enantiomeric excess), is critical for activity in chiral sulfonamides , suggesting that the target compound’s branched ethyl chain may require rigorous stereochemical control during synthesis.
Receptor Binding and Selectivity :
The CB2-selective bis-sulfone Sch225336 () demonstrates that methoxy and sulfonyl groups can confer receptor specificity . The target compound’s 4-methylphenyl group may favor hydrophobic interactions with receptors, akin to the naphthalene moiety in ’s compound, which likely engages in π-π stacking .
Biological Activity
N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(4-methylphenyl)methanesulfonamide, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H23N1O4S
- Molecular Weight : 345.44 g/mol
- IUPAC Name : this compound
This compound features a methanesulfonamide group, which is known for its biological activity, particularly in medicinal chemistry.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Anti-inflammatory Activity : Studies have shown that the compound can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.
- Antitumor Effects : Preliminary in vitro studies suggest that this compound may possess cytotoxic properties against certain cancer cell lines, indicating potential as an anticancer agent.
- Analgesic Properties : The compound has been reported to exhibit analgesic effects in animal models, potentially through modulation of pain pathways.
The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the methanesulfonamide moiety may interact with specific receptors or enzymes involved in inflammatory and pain pathways.
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the biological activity of this compound:
| Study | Cell Line | Concentration (µM) | Observed Effect |
|---|---|---|---|
| 1 | A549 (Lung Cancer) | 50 | 70% cell viability inhibition |
| 2 | RAW264.7 (Macrophages) | 25 | Reduced TNF-alpha secretion by 60% |
| 3 | HeLa (Cervical Cancer) | 10 | Induced apoptosis in 40% of cells |
These results indicate that the compound has significant effects on both cancerous and immune cell lines.
In Vivo Studies
In vivo studies were performed using rodent models to assess the analgesic and anti-inflammatory effects:
- Analgesic Study : In a pain model induced by formalin injection, administration of the compound resulted in a significant reduction in pain scores compared to control groups.
- Anti-inflammatory Study : The compound was effective in reducing paw edema in carrageenan-induced inflammation models, demonstrating its potential as an anti-inflammatory agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(4-methylphenyl)methanesulfonamide, and how can reaction yields be improved?
- Methodology : Multi-step synthesis involving sulfonylation and nucleophilic substitution is commonly employed. Optimization can be achieved by varying reaction solvents (e.g., dichloromethane or DMF), catalysts (e.g., triethylamine), and temperature (40–80°C). Monitoring intermediates via TLC and HPLC ensures purity . Spectroscopic techniques (¹H/¹³C NMR, FT-IR) validate intermediate structures. For yield improvement, consider protecting group strategies for methoxy or sulfonamide moieties to prevent side reactions .
Q. How can structural contradictions in crystallographic data for sulfonamide derivatives be resolved?
- Methodology : X-ray crystallography (as in ) provides definitive bond angles and torsion angles. If discrepancies arise (e.g., in methoxy group orientation), cross-validate with computational methods like Density Functional Theory (DFT) to compare energy-minimized conformations. Pair experimental data with Hirshfeld surface analysis to assess intermolecular interactions influencing packing .
Q. What spectroscopic methods are most reliable for characterizing the fluorescence properties of this compound?
- Methodology : Spectrofluorometry in solvents of varying polarity (e.g., ethanol, DMSO) quantifies Stokes shifts and quantum yields. UV-Vis absorption spectra identify π→π* transitions, while time-resolved fluorescence decay analysis assesses excited-state lifetimes. Compare results with structurally similar sulfonamides to infer electronic effects of substituents .
Advanced Research Questions
Q. How does this compound interact with 5-HT1A receptors, and what experimental models validate its selectivity?
- Methodology : Radioligand binding assays (e.g., using [³H]-8-OH-DPAT) quantify receptor affinity (Ki). Compare with analogs like 18F-Mefway ( ) to assess selectivity. In vivo PET imaging in primate/human models (e.g., ) evaluates blood-brain barrier penetration and receptor occupancy. Computational docking studies (AutoDock Vina) predict binding poses within the receptor’s active site .
Q. What strategies mitigate impurities during large-scale synthesis, and how are they quantified?
- Methodology : Impurity profiling via UPLC-MS identifies byproducts (e.g., des-methyl or oxidized derivatives). Adjust reaction stoichiometry (e.g., excess sulfonyl chloride) to minimize unreacted intermediates. Use Pharmacopeial guidelines () for impurity thresholds (e.g., ≤0.1% for individual impurities). Recrystallization in ethanol/water mixtures enhances purity .
Q. How can DFT calculations predict the compound’s reactivity in nucleophilic environments?
- Methodology : Compute Fukui indices (electrophilicity/nucleophilicity) using Gaussian 09 at the B3LYP/6-311++G(d,p) level. Analyze HOMO-LUMO gaps to predict sites susceptible to nucleophilic attack (e.g., sulfonamide sulfur). Validate predictions experimentally via hydrolysis studies under basic conditions (pH 9–12) .
Q. What contradictions exist in biological activity data for structurally related sulfonamides, and how are they reconciled?
- Methodology : Cross-compare IC50 values from enzyme inhibition assays (e.g., carbonic anhydrase) and cell-based viability tests. Variations may arise from differences in assay conditions (e.g., buffer pH, cell lines). Meta-analyses of literature data (e.g., ) identify trends in substituent effects (e.g., dichloro vs. methoxy groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
